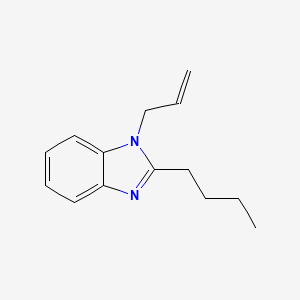

1-allyl-2-butyl-1H-benzimidazole

Description

Properties

IUPAC Name |

2-butyl-1-prop-2-enylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-3-5-10-14-15-12-8-6-7-9-13(12)16(14)11-4-2/h4,6-9H,2-3,5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNNVBPNKHISQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

- Substituent Impact: Alkyl Chains (Butyl vs. Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., phenyl, p-tolyl) enhance π-π interactions, favoring crystallinity and thermal stability, whereas aliphatic chains (e.g., butyl, allyl) prioritize flexibility and hydrophobic interactions .

Physicochemical Properties

- Lipophilicity (LogP) : The butyl chain increases LogP compared to propyl (predicted LogP ~3.5 vs. 2.8) .

- Solubility : Lower aqueous solubility than methyl or hydroxy-substituted derivatives (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) due to reduced polarity .

- pKa : Predicted pKa ~5.6–6.0 (imidazole N-H), similar to 1-allyl-2-propyl analogs .

Crystallographic and Stability Data

- Crystal Packing : Substituents influence dihedral angles; e.g., allyl and benzyl groups in 1-allyl-3-benzyl derivatives form dihedral angles of 77–81° with the benzimidazole core, creating layered structures via C–H⋯O hydrogen bonds .

- Thermal Stability : Aliphatic substituents reduce melting points (e.g., 1-allyl-2-propyl derivative: ~339°C) compared to aromatic analogs (>350°C) .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-allyl-2-butyl-1H-benzimidazole, and what reagents/conditions are critical?

Methodological Answer:

A two-step approach is commonly employed:

Alkylation of benzimidazole precursors : Start with 1H-benzimidazole derivatives. For allylation, use allyl bromide (or chloride) in dimethylformamide (DMF) with potassium carbonate as a base and tetra--butylammonium bromide (TBAB) as a phase-transfer catalyst at room temperature .

Butyl group introduction : Perform nucleophilic substitution at the 2-position using 1-bromobutane in DMF with a strong base (e.g., NaH) under reflux.

Critical factors :

- Solvent polarity (DMF enhances nucleophilicity).

- Catalytic TBAB improves reaction efficiency in heterogeneous systems.

- Temperature control to minimize side reactions (e.g., over-alkylation).

Advanced: How can steric and electronic effects influence regioselectivity during alkylation of benzimidazole derivatives like this compound?

Methodological Answer:

- Steric effects : The 1-position is more accessible for allylation due to reduced steric hindrance compared to the 3-position. Bulky substituents on the benzimidazole core can shift selectivity.

- Electronic effects : Electron-withdrawing groups (e.g., nitro) at the 5/6-positions deactivate the ring, requiring harsher conditions. Allyl groups, being electron-rich, favor electrophilic attack at the less hindered site.

Experimental validation : - Use X-ray crystallography (e.g., SHELXL ) to confirm substitution patterns.

- Compare H NMR chemical shifts of protons adjacent to substituents to assess electronic environments .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy :

- H/C NMR: Identify allyl protons (δ 5.0–6.0 ppm, multiplet) and butyl chain (δ 0.9–1.6 ppm) .

- IR: Confirm C=C stretching (1640–1680 cm) and C-N imidazole vibrations (~1450 cm).

- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]).

- Elemental analysis : Match experimental vs. theoretical C/H/N percentages.

Advanced: How can crystallographic data (e.g., SHELXL/ORTEP) resolve ambiguities in molecular conformation?

Methodological Answer:

- SHELXL refinement : Use high-resolution X-ray data to model bond lengths, angles, and torsional angles. For example, the dihedral angle between the benzimidazole core and allyl/butyl groups can confirm steric strain .

- ORTEP visualization : Generate 3D models to analyze intermolecular interactions (e.g., hydrogen bonds like C–H···O/N) that stabilize the crystal lattice .

- Validation tools : Check PLATON or Mercury for symmetry errors and packing motifs.

Basic: What biological assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

- In vitro screening :

- Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial: Disk diffusion/Kirby-Bauer test against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.

- Dose-response curves : Calculate IC values using nonlinear regression (e.g., GraphPad Prism).

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions .

- Molecular docking (AutoDock Vina) : Dock the compound into target protein active sites (e.g., EGFR kinase) to predict binding affinities and key interactions (e.g., π-π stacking with benzimidazole) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).

Basic: How do reaction conditions (solvent, catalyst) impact the yield of this compound?

Methodological Answer:

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may cause side reactions at high temperatures.

- Catalyst : TBAB increases allylation efficiency by 20–30% in biphasic systems .

- Base : Strong bases (KCO) favor deprotonation, but excess base can hydrolyze sensitive groups.

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks) during synthesis?

Methodological Answer:

- Hypothesis testing :

- If extra peaks appear in H NMR, suspect unreacted starting material or byproducts (e.g., dialkylated species).

- Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Chromatography : Optimize column conditions (e.g., silica gel, ethyl acetate/hexane gradient) to isolate pure fractions .

- Control experiments : Repeat reactions with varying stoichiometries to identify the source of impurities.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatile solvents (DMF, allyl bromide).

- Waste disposal : Neutralize acidic/basic residues before aqueous disposal; incinerate organic waste.

Advanced: What strategies can mitigate challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Process optimization :

- Replace DMF with recyclable solvents (e.g., PEG-400) to reduce environmental impact.

- Use flow chemistry for continuous allylation, improving heat/mass transfer.

- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor reaction progress .

- Byproduct management : Design quenching steps (e.g., aqueous washes) to remove unreacted allyl bromide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.